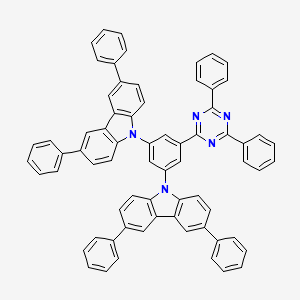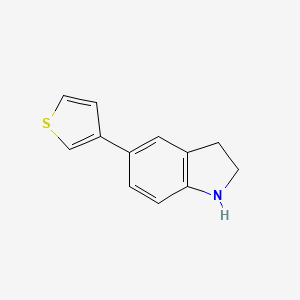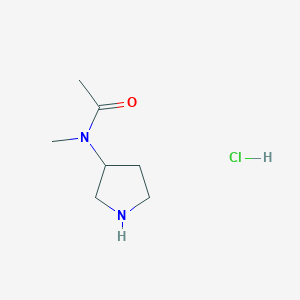![molecular formula C7H4BrN3O2 B3107780 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1622993-12-7](/img/structure/B3107780.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
概要
説明
“2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines has been a topic of interest in recent years . Various methods have been reported for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis
Triazolopyridines are known to undergo various chemical reactions. For instance, a common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .科学的研究の応用
Pyridylcarbene Formation and Stabilization
- Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives, upon thermal decomposition, can form pyridylcarbene intermediates through nitrogen expulsion. This process leads to the stabilization and formation of various bromopyridine derivatives, contributing to synthetic chemistry research (Abarca, Ballesteros, & Blanco, 2006).
Synthesis and Diversification of Triazolopyrimidines
- The compound is instrumental in the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines. These compounds, through oxidative cyclization and ring rearrangement, demonstrate potential as versatile synthetic intermediates for diversification, highlighting their significance in medicinal and pharmaceutical chemistry (Tang, Wang, Li, & Wang, 2014).
Ring Opening Reactions and Derivative Formation
- The triazole ring in [1,2,4]triazolo[1,5-a]pyridines can be opened with various reagents, leading to the creation of diverse pyridine derivatives. This demonstrates the compound's utility in creating a range of chemically significant derivatives (Jones, Mouat, & Tonkinson, 1985).
Metal-Free Synthesis of Triazolopyridines
- [1,2,4]Triazolo[1,5-a]pyridines can be synthesized through a metal-free oxidative N-N bond formation process. This method is noteworthy for its efficiency and high yield, contributing to environmentally friendly and sustainable chemistry practices (Zheng et al., 2014).
Development of Novel Heterocyclic Systems
- The compound facilitates the creation of novel 1,2,4-triazolo[1,5-g][1,6]naphthyridines, a new ring system with potential applications in medicinal chemistry and drug discovery (Mekheimer et al., 2009).
Innovative Synthesis Methods
- [1,2,4]Triazolo[1,5-a]pyridines can be constructed through various innovative methods, including microwave-assisted protocols and reactions with amines, showcasing their adaptability in synthetic chemistry (Kovtunenko et al., 2019); (Ibrahim, Behbehani, & Ahmed Arafa, 2020).
Herbicidal Applications
- Certain derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit notable herbicidal activity, underscoring their potential use in agricultural science and plant ecosystem management (Moran, 2003).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s likely that it interacts with its targets through a similar mechanism as other triazolo[1,5-a]pyridine derivatives, which involves binding to the active site of the target protein and inhibiting its function .
Biochemical Pathways
Based on the known targets of similar compounds, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors , which could lead to modulation of immune response, oxygen sensing, and signal transduction .
特性
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOMEELYLURYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203155 | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1622993-12-7 | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622993-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
